1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine
Description
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-13-5-7-16(11-14(13)2)30(28,29)21-20-23-19(26-9-3-4-10-26)17-12-15(22)6-8-18(17)27(20)25-24-21/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLKRRUMFAIFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite, followed by the reaction with hydrazine hydrate to form the triazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels .
Chemical Reactions Analysis
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows for interactions with various biological targets, making it a candidate for drug development. Its potential applications include:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, derivatives of quinazoline have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The triazole and quinazoline moieties are known for their ability to inhibit specific enzymes involved in cancer progression. Research has demonstrated that modifications to these compounds can enhance their cytotoxic effects on cancer cell lines .
Chemical Reactions
This compound can undergo several chemical reactions that are crucial for its functionalization and application in research:
- Oxidation : Can be oxidized using agents like potassium permanganate, leading to sulfoxides or sulfones.
- Reduction : Reduction reactions with agents such as sodium borohydride may yield amines or alcohols.
- Substitution : Nucleophilic substitution reactions can occur at the chloro group, allowing for further derivatization of the compound.
Industrial Applications
The unique structure of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine makes it useful in various industrial applications:
- Material Science : It serves as a precursor for synthesizing new materials with specific properties tailored for industrial use.
- Chemical Synthesis : Acts as a building block in the synthesis of more complex organic molecules, facilitating the exploration of new chemical entities .
Antimicrobial Studies
Research has shown that derivatives of triazoloquinazolines exhibit potent antimicrobial activity. For example, compounds structurally related to 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine demonstrated significant inhibition against Mycobacterium smegmatis and other pathogens at low concentrations .
Anticancer Research
In vitro studies have highlighted the potential of this compound in targeting cancer cell lines. The presence of electron-withdrawing groups enhances its activity by increasing the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Mechanism of Action
The mechanism of action of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s triazole and quinazoline moieties allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on structural variations, synthesis, and physicochemical implications.
Key Findings:
Core Structure Variations: The target compound and analog share the triazoloquinazoline core, which is larger and more planar than the triazolopyrimidine in . The quinazolin-5-one core in introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the non-oxidized target compound .
Position 5 Modifications: Pyrrolidine (target) vs. 3-methylpiperidine () affects nitrogen basicity and ring flexibility. Piperidine’s six-membered ring may enhance solubility, while pyrrolidine’s rigidity could improve target specificity . Azetidine vs.
Synthetic Routes: The target compound’s synthesis likely parallels methods for ’s analog, involving triazole-quinazoline fusion and sulfonylation . ’s use of diphenyl N-cyano-dithioimidocarbonate highlights a versatile route for introducing sulfur-containing substituents, applicable to triazoloquinazolines .
Crystallographic and Physicochemical Insights: ’s compound exhibits a planar fused-ring system with a phenoxy group tilted at 59.3°, suggesting steric constraints in packing or target binding . The hydrochloride salt in demonstrates how counterions can optimize solubility for in vivo applications .
Biological Activity
1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of a triazole ring fused with a quinazoline moiety and a pyrrolidine ring suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 506.0 g/mol. The structural characteristics include:
- Chlorine atom at position 7
- Dimethylbenzenesulfonyl group at position 3
- Triazole and quinazoline rings contributing to its pharmacological profile
The mechanism of action for 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine involves interactions with specific enzymes and receptors. The triazole and quinazoline moieties facilitate binding to various biological targets, which can lead to modulation of their activity. This interaction may result in several biological effects including:
- Anti-inflammatory activity
- Antimicrobial properties
- Potential anticancer effects
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The specific anticancer activity of 1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]pyrrolidine has not been extensively documented but is anticipated based on structural analogs.
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Triazoloquinazolines have been observed to possess antibacterial and antifungal properties in various studies. The sulfonamide group may enhance these effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Properties
Preliminary studies on similar compounds indicate anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The mechanism likely involves modulation of signaling pathways related to inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Bronchodilatory Activity : Some triazoloquinazolines have demonstrated bronchodilator effects in guinea pig models, indicating potential applications in respiratory diseases .
- Structure-Activity Relationship (SAR) : A study focusing on the SAR of quinazoline derivatives highlighted that modifications at specific positions significantly affect biological activity, emphasizing the importance of the triazole and sulfonyl groups in enhancing efficacy .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloroquinazoline | Quinazoline core | Anticancer |
| Triazoloquinazoline Derivative | Triazole fused with quinazoline | Antimicrobial |
| Sulfonamide Analog | Sulfonamide group | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]pyrrolidine?
- Methodological Answer : The synthesis typically involves cyclization of precursors under copper-catalyzed conditions. For example, triazole ring formation can be achieved via azide-alkyne Huisgen cycloaddition (click chemistry) using copper sulfate and sodium ascorbate in DMSO at 60–80°C . Subsequent sulfonylation at the quinazoline core requires careful control of reaction time and stoichiometry to avoid over-substitution. Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between fused rings (e.g., triazole and quinazoline) should align with reported values (e.g., 59.3° for similar triazoloquinazolines) . Complementary techniques include:
- NMR : and NMR to verify substituent positions (e.g., pyrrolidine integration at δ ~2.5–3.5 ppm).
- HRMS : To confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- FTIR : Sulfonyl group detection via S=O stretching (~1350 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers away from heat sources (≤25°C) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions like sulfonic acid formation.
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl group activation .
- Solvent : Anhydrous dichloromethane minimizes hydrolysis of the sulfonyl chloride intermediate.
- Monitoring : TLC (R ~0.3 in 1:1 EtOAc/hexane) to track reaction progress. Yield improvements from 60% to 85% have been reported with these adjustments .
Q. What mechanisms underlie the compound’s potential biological activity (e.g., antimicrobial)?
- Methodological Answer : The triazoloquinazoline scaffold may inhibit microbial dihydrofolate reductase (DHFR) via competitive binding to the folate pocket. To test this:
- Enzyme Assays : Use recombinant DHFR with NADPH oxidation monitored at 340 nm .
- Molecular Docking : Simulate binding interactions (e.g., AutoDock Vina) focusing on hydrogen bonds between the sulfonyl group and Arg residue .
- Resistance Studies : Compare IC values against wild-type vs. DHFR-mutant strains .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : To identify dynamic effects (e.g., rotameric splitting of pyrrolidine protons at 25°C vs. −40°C) .
- COSY/NOESY : Elucidate through-space couplings (e.g., between pyrrolidine and quinazoline protons) .
- Isotopic Labeling : -labeling of the triazole ring to simplify - HMBC correlations .
Q. What computational methods predict the compound’s solubility and formulation stability?
- Methodological Answer :
- QSAR Models : Use Hansen solubility parameters (δ, δ, δ) to screen co-solvents (e.g., PEG-400 enhances aqueous solubility by 20-fold) .
- Molecular Dynamics : Simulate aggregation tendencies in polar solvents (e.g., 10 ns simulations in GROMACS) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (e.g., <5% impurity formation) .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodological Answer :
- LC-MS/MS : Detect trace byproducts (e.g., des-chloro derivatives at m/z 450.1) .
- DoE (Design of Experiments) : Vary reaction parameters (pH, stoichiometry) to identify critical factors (e.g., excess pyrrolidine reduces dimerization by 30%) .
- Crystallization Engineering : Use anti-solvent addition (e.g., water in DMF) to improve purity to >99% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
